molecular formula C16H15N3O4S B13433625 Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide

Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide

Cat. No.: B13433625
M. Wt: 345.4 g/mol
InChI Key: CFESPZYYFNLQMC-UHFFFAOYSA-N
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Description

Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide is a complex organic compound that belongs to the class of benzothiazines. This compound is characterized by its unique structure, which includes a pyridine ring, a benzothiazine ring, and a carboxylate group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide typically involves multiple steps. One common method starts with the condensation of 2-aminopyridine with 2-chlorobenzothiazine under basic conditions to form the intermediate product. This intermediate is then reacted with methyl chloroformate in the presence of a base to yield the final compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form. The use of automated systems and advanced analytical techniques ensures the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(Pyridin-3-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide
  • Methyl 4-(Pyridin-4-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide
  • Methyl 4-(Pyridin-2-ylamino)-2-ethyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide

Uniqueness

Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide is unique due to its specific substitution pattern and the presence of both pyridine and benzothiazine rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development in various fields.

Biological Activity

Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

  • Molecular Formula : C16H15N3O4S
  • Molecular Weight : 345.373 g/mol
  • CAS Number : 1797884-12-8
  • IUPAC Name : Methyl 2-methyl-1,1-dioxo-4-(pyridin-2-ylamino)-1H-benzothiazine-3-carboxylate

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has shown that benzothiazine derivatives exhibit antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains. In a study by Zia-ur-Rehman et al., derivatives of benzothiazine demonstrated significant activity against Bacillus subtilis, indicating potential for use in treating bacterial infections .

2. Anticonvulsant Properties

The anticonvulsant activity of benzothiazine derivatives has been documented in various studies. For instance, certain derivatives have been shown to eliminate tonic extensor phases in animal models, suggesting that Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine could be explored for epilepsy treatment .

3. Anti-inflammatory Effects

Benzothiazines are known for their anti-inflammatory properties, similar to well-known NSAIDs like Piroxicam and Meloxicam. These compounds inhibit cyclooxygenase enzymes and reduce pro-inflammatory cytokines . The specific mechanism by which Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine exerts these effects is still under investigation but may involve modulation of signaling pathways related to inflammation.

4. Cytotoxic Activity

Recent studies have indicated that this compound may possess cytotoxic effects against cancer cell lines. For example, molecular dynamics simulations have suggested that the compound interacts with target proteins through hydrophobic contacts and hydrogen bonding, potentially leading to apoptosis in cancer cells .

Case Studies and Research Findings

StudyFindings
Zia-ur-Rehman et al. (2009)Demonstrated antimicrobial activity against Bacillus subtilis; suggested potential for further development as an antibacterial agent.
Lombardino et al. (1971)Established the anti-inflammatory properties similar to Piroxicam; indicated potential use in pain management therapies.
Recent Molecular Dynamics StudiesShowed promising interactions with cancer cell proteins; indicated possible applications in oncology .

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

methyl 2-methyl-1,1-dioxo-4-(pyridin-2-ylamino)-1λ6,2-benzothiazine-3-carboxylate

InChI

InChI=1S/C16H15N3O4S/c1-19-15(16(20)23-2)14(18-13-9-5-6-10-17-13)11-7-3-4-8-12(11)24(19,21)22/h3-10H,1-2H3,(H,17,18)

InChI Key

CFESPZYYFNLQMC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)NC3=CC=CC=N3)C(=O)OC

Origin of Product

United States

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